![molecular formula C11H18N2O2 B13176243 (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentanol core with a pyrazolyl ether substituent, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through a variety of methods, including the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride.
Introduction of the Pyrazolyl Ether Substituent: The pyrazolyl ether substituent can be introduced via nucleophilic substitution reactions. For instance, the reaction of cyclopentanol with 1-(propan-2-yl)-1H-pyrazol-4-yl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation over a palladium catalyst.
Substitution: The pyrazolyl ether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation over palladium catalyst
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Oxidation: Cyclopentanone derivative
Reduction: Cyclopentane derivative
Substitution: Various substituted cyclopentanol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system . The exact pathways and molecular targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol is unique due to its chiral nature and the presence of both a cyclopentanol core and a pyrazolyl ether substituent. This combination of features makes it a versatile compound for various synthetic and mechanistic studies.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(1R,2R)-2-(1-propan-2-ylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)13-7-9(6-12-13)15-11-5-3-4-10(11)14/h6-8,10-11,14H,3-5H2,1-2H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
LHKDTXOJRHCMRV-GHMZBOCLSA-N |
Isomerische SMILES |
CC(C)N1C=C(C=N1)O[C@@H]2CCC[C@H]2O |
Kanonische SMILES |
CC(C)N1C=C(C=N1)OC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


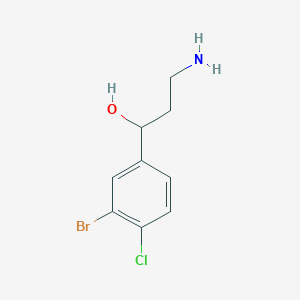
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
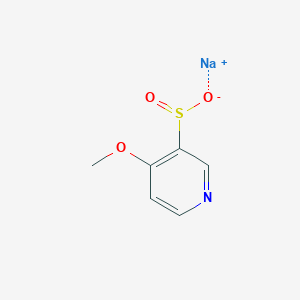
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
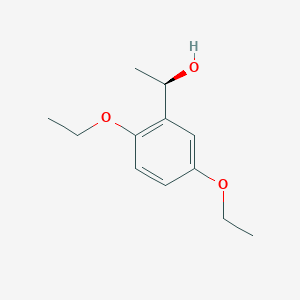

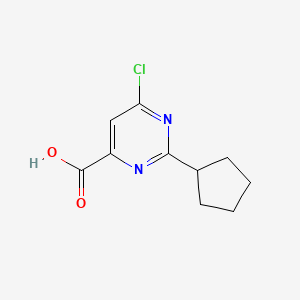

![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
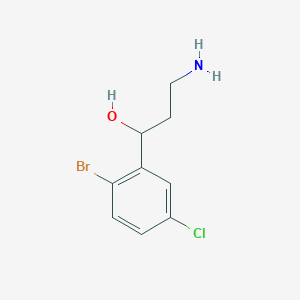

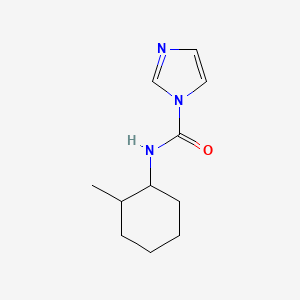
![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
